1H,2H-Pyrimido[4,5-B]quinolin-2-one
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Overview
Description
1H,2H-Pyrimido[4,5-B]quinolin-2-one is a heterocyclic aromatic organic compound characterized by a fused pyrimido[4,5-b]quinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H,2H-Pyrimido[4,5-B]quinolin-2-one can be synthesized through several synthetic routes. One common method involves the condensation of quinoline derivatives with barbituric acid or thiobarbituric acid in the presence of amines and aldehydes[_{{{CITATION{{{1{Review: synthesis and anticancer activity of pyrimido[4,5- b ...](https://link.springer.com/article/10.1007/s11696-024-03316-6). Another approach utilizes 6-aminouracils, aldehydes, and cyclohexanone derivatives in a multi-component one-pot reaction[{{{CITATION{{{_1{Review: synthesis and anticancer activity of pyrimido4,5- b .... These reactions typically require specific reaction conditions, such as controlled temperature and pH, to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1H,2H-Pyrimido[4,5-B]quinolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Review: synthesis and anticancer activity of pyrimido4,5- b .... These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can exhibit different biological activities and physical properties, making them valuable for further research and development.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promising antitumor and anticancer activities[_{{{CITATION{{{_2{Synthesis and in vitro antitumor activity of new quinoline, pyrimido 4,5-. It has been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis.
Biology: Research has explored the compound's role in modulating biological pathways and its potential as a therapeutic agent for various diseases.
Materials Science: The unique structural properties of 1H,2H-Pyrimido[4,5-B]quinolin-2-one make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
1H,2H-Pyrimido[4,5-B]quinolin-2-one is structurally similar to other quinoline and pyrimidoquinoline derivatives, such as quinoline, [1,2,3]triazino[4,5-b]quinoline, and [1,2,4]triazolo[2′,3′:3,4]pyrimido[6,5-b]quinoline[_{{{CITATION{{{_2{Synthesis and in vitro antitumor activity of new quinoline, pyrimido 4,5-. These compounds share common structural motifs but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Comparison with Similar Compounds
Quinoline
[1,2,3]Triazino[4,5-b]quinoline
[1,2,4]Triazolo[2′,3′:3,4]pyrimido[6,5-b]quinoline
Properties
CAS No. |
189765-09-1 |
---|---|
Molecular Formula |
C11H7N3O |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
1H-pyrimido[4,5-b]quinolin-2-one |
InChI |
InChI=1S/C11H7N3O/c15-11-12-6-8-5-7-3-1-2-4-9(7)13-10(8)14-11/h1-6H,(H,12,13,14,15) |
InChI Key |
RSOUYDHGTVTMCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=NC(=O)NC3=N2 |
Origin of Product |
United States |
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